molecular formula C17H35NO B1595728 N-hexadecylformamide CAS No. 53396-33-1

N-hexadecylformamide

Cat. No.: B1595728
CAS No.: 53396-33-1
M. Wt: 269.5 g/mol
InChI Key: ZJZZEOFPTKOHHZ-UHFFFAOYSA-N
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Description

N-hexadecylformamide: is an organic compound with the molecular formula C₁₇H₃₅NO It belongs to the class of formamides, which are derivatives of formic acid where the hydrogen atom is replaced by an alkyl or aryl group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-hexadecylformamide can be synthesized through the reaction of hexadecylamine with formic acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the formamide bond. The general reaction is as follows: [ \text{C}{16}\text{H}{33}\text{NH}2 + \text{HCOOH} \rightarrow \text{C}{16}\text{H}_{33}\text{NHCHO} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. Common catalysts include sulfonated rice husk ash and other solid acid catalysts. These catalysts promote the N-formylation of hexadecylamine using formic acid under solvent-free conditions, resulting in high yields and short reaction times .

Chemical Reactions Analysis

Types of Reactions: N-hexadecylformamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Hexadecanoic acid.

    Reduction: Hexadecylamine.

    Substitution: Various substituted formamides depending on the nucleophile used.

Scientific Research Applications

N-hexadecylformamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-hexadecylformamide involves its interaction with lipid bilayers and membrane proteins. The long hexadecyl chain allows it to integrate into lipid membranes, altering their properties and affecting the function of membrane-bound proteins. This can influence various cellular processes, including signal transduction and transport mechanisms .

Comparison with Similar Compounds

    N-octadecylformamide: Similar structure with an octadecyl chain instead of a hexadecyl chain.

    N-dodecylformamide: Contains a shorter dodecyl chain.

    N-heptylformamide: Has a heptyl chain.

Uniqueness: N-hexadecylformamide is unique due to its specific chain length, which provides a balance between hydrophobicity and hydrophilicity, making it an effective surfactant. Its long chain also allows for better integration into lipid bilayers compared to shorter-chain formamides .

Properties

IUPAC Name

N-hexadecylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19/h17H,2-16H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZZEOFPTKOHHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338246
Record name N-hexadecylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53396-33-1
Record name N-hexadecylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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